Acetaldehyde 2,4-Dinitrophenylhydrazone-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

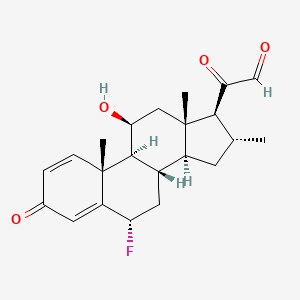

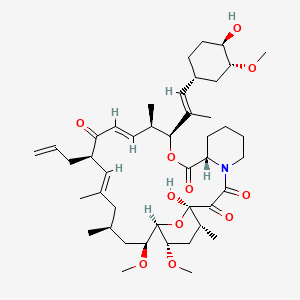

Acetaldehyde 2,4-Dinitrophenylhydrazone is a dinitrophenylhydrazone (DNPH) derivative of an aliphatic aldehyde . It can be obtained as an oxidation product of the reaction between alpha-pinene with hydroxyl radicals .

Synthesis Analysis

The synthesis of Acetaldehyde 2,4-Dinitrophenylhydrazone involves the reaction between alpha-pinene with hydroxyl radicals . The reaction is monitored by gas chromatography, high-performance liquid chromatography, and detected using mass spectral analysis .Molecular Structure Analysis

The molecular formula of Acetaldehyde 2,4-Dinitrophenylhydrazone is CH3CH=NNHC6H3(NO2)2 . Its molecular weight is 224.17 .Chemical Reactions Analysis

Acetaldehyde 2,4-Dinitrophenylhydrazone is obtained as an oxidation product of the reaction between alpha-pinene with hydroxyl radicals . This reaction is monitored by gas chromatography, high-performance liquid chromatography, and detected using mass spectral analysis .Physical And Chemical Properties Analysis

Acetaldehyde 2,4-Dinitrophenylhydrazone has a melting point of 164°C and a predicted boiling point of 382.5±42.0 °C . It has a predicted density of 1.47±0.1 g/cm3 . It is slightly soluble in DMSO and methanol when heated .科学的研究の応用

Determining Aldehyde and Ketone Concentrations

Acetaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is primarily used in scientific research to determine the concentrations of aldehydes and ketones . It can be used to quantify these compounds in various samples, providing valuable data for chemical analysis.

Studying Biochemical Effects

This compound is also used to study the biochemical effects of aldehydes and ketones . By using this compound, researchers can gain insights into how these chemicals interact with biological systems, which can lead to the development of new treatments and therapies.

Investigating Mechanisms of Action

Acetaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is used to investigate the mechanisms of action of aldehydes and ketones . This can help scientists understand how these compounds work at a molecular level, which is crucial for drug development and other applications.

Reagent in Aldehyde and Ketone Assays

This compound acts as a reagent in aldehyde and ketone assays . These assays are important tools in analytical chemistry, used to detect and measure the presence of these compounds in a sample.

Pharmaceutical Applications

Acetaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is used in pharmaceutical applications . It can be used in pharma release testing, pharma method development for qualitative and quantitative analyses.

Quality Control Testing

This compound is used in quality control testing, particularly in the food and beverage industry . It can help ensure that products meet the necessary standards and regulations.

作用機序

Target of Action

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, also known as Acetaldehyde 2,4-Dinitrophenylhydrazone-d3, is primarily targeted towards aldehydes and ketones . These compounds are electron-rich and can form covalent bonds with electron-deficient compounds .

Mode of Action

The mode of action of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves an electrophilic addition mechanism . Being an electron-deficient compound, it undergoes reactions with aldehydes and ketones, resulting in the formation of colored products . This reaction involves the formation of a covalent bond between the electron-deficient Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 and the electron-rich aldehyde or ketone .

Biochemical Pathways

It is known that the compound is used as a reagent in aldehyde and ketone assays , suggesting that it may interact with biochemical pathways involving these compounds.

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The primary result of the action of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is the formation of colored products when it reacts with aldehydes and ketones . This property is utilized in aldehyde and ketone assays, where the formation of colored products enables the detection of these compounds .

Action Environment

It is known that the compound is stable and can be stored at room temperature in continental us

Safety and Hazards

特性

IUPAC Name |

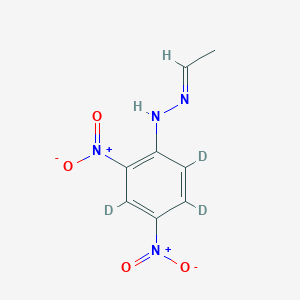

2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBOQRNOMHHDFB-BOZDYOBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)